N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide
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Overview
Description
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its ability to enhance the pharmacokinetic and pharmacodynamic properties of molecules, making it a valuable scaffold in the development of biologically active compounds .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide typically involves the N-arylation of pyrrolidine. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of pyrrolidine with an aryl halide. The reaction conditions often include a base such as potassium tert-butoxide and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoylphenyl isobutyramide
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
- Pyrrolidine-functionalized nucleoside analogs
Uniqueness
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide is unique due to its specific substitution pattern, which can confer distinct pharmacological properties. The presence of the isobutyramide group can influence the compound’s solubility, stability, and overall bioactivity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)16(19)17-10-9-14-5-7-15(8-6-14)18-11-3-4-12-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKELBLLNSKJSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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